1-(2-Hydroxy-6-méthylphényl)éthanone

Vue d'ensemble

Description

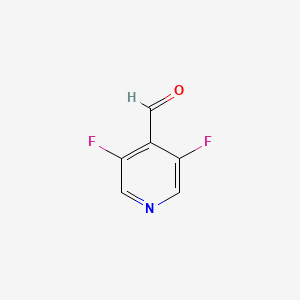

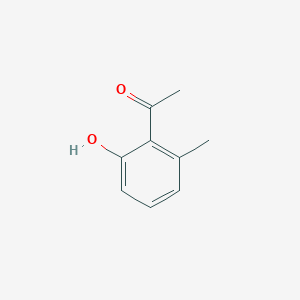

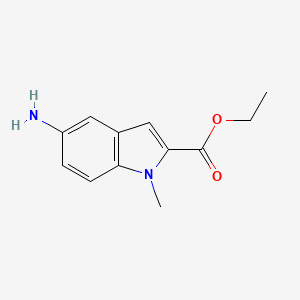

“1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 . It is also known by its IUPAC name, 1-(2-hydroxy-6-methylphenyl)ethanone .

Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxy-6-methylphenyl)ethanone” consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. The benzene ring is also attached to an ethanone group (C2H3O) at one of its carbon atoms .Physical And Chemical Properties Analysis

“1-(2-Hydroxy-6-methylphenyl)ethanone” is a gray to pale-yellow solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Médecine : Agent thérapeutique potentiel

La 1-(2-Hydroxy-6-méthylphényl)éthanone pourrait avoir un potentiel en tant qu’agent thérapeutique en raison de sa structure chimique qui lui permet une absorption gastro-intestinale élevée et une perméabilité de la barrière hémato-encéphalique . Ses propriétés pharmacocinétiques suggèrent qu’elle pourrait être développée en un médicament qui peut facilement pénétrer dans l’organisme et franchir la barrière hémato-encéphalique, aidant ainsi potentiellement au traitement des affections neurologiques.

Agriculture : Formulation de pesticide

En agriculture, ce composé pourrait être exploré pour son utilisation dans des formulations de pesticides. Ses propriétés physico-chimiques, telles qu’une valeur Log Po/w modérée, indiquent qu’elle pourrait être efficace pour pénétrer les exosquelettes des insectes ou les cuticules des plantes, agissant potentiellement comme un insecticide ou un fongicide .

Science des matériaux : Synthèse de polymères

Les caractéristiques structurelles du composé pourraient être précieuses en science des matériaux, en particulier dans la synthèse de polymères. Sa capacité à agir comme monomère ou agent de réticulation pourrait être utilisée pour créer de nouveaux types de polymères avec des propriétés uniques pour des applications industrielles .

Sciences de l’environnement : Dégradation des polluants

La this compound pourrait être utilisée en sciences de l’environnement pour la dégradation des polluants. Sa structure chimique suggère qu’elle pourrait participer à des réactions conduisant à la dégradation de composés organiques nocifs dans l’environnement .

Industrie alimentaire : Agent aromatisant

La structure moléculaire du composé suggère la possibilité qu’il soit utilisé comme agent aromatisant dans l’industrie alimentaire. Son potentiel à conférer une saveur ou un arôme spécifique pourrait être exploité dans les additifs alimentaires ou les conservateurs .

Cosmétiques : Composant de parfum

Dans l’industrie cosmétique, la this compound pourrait servir de composant de parfum. Sa composition moléculaire peut contribuer aux profils olfactifs des parfums et autres produits parfumés .

Chimie analytique : Étalon de chromatographie

Ce composé pourrait être utilisé comme étalon en chimie analytique, en particulier en chromatographie. Sa structure et ses propriétés bien définies pourraient aider à calibrer les instruments et à garantir la précision des résultats analytiques .

Biochimie : Études d’inhibition enzymatique

Enfin, en biochimie, la this compound pourrait être étudiée pour ses propriétés d’inhibition enzymatique. Elle peut interagir avec des enzymes spécifiques, influençant les voies biochimiques et servant d’outil pour étudier les processus métaboliques .

Safety and Hazards

Mécanisme D'action

Target of Action

1-(2-Hydroxy-6-methylphenyl)ethanone primarily targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These enzymes play crucial roles in mitigating oxidative damage within cells by converting reactive oxygen species (ROS) into less harmful molecules .

Mode of Action

1-(2-Hydroxy-6-methylphenyl)ethanone interacts with its target enzymes by binding to their active sites. This binding enhances the catalytic efficiency of superoxide dismutase and catalase, leading to an increased conversion rate of superoxide radicals and hydrogen peroxide into oxygen and water, respectively. This interaction helps in reducing oxidative stress within the cell .

Biochemical Pathways

The primary biochemical pathways affected by 1-(2-Hydroxy-6-methylphenyl)ethanone are those involved in the cellular response to oxidative stress. By enhancing the activity of superoxide dismutase and catalase, 1-(2-Hydroxy-6-methylphenyl)ethanone helps maintain the balance of ROS within the cell. This balance is crucial for preventing cellular damage and maintaining normal cellular functions .

Pharmacokinetics

The pharmacokinetics of 1-(2-Hydroxy-6-methylphenyl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through conjugation reactions, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 1-(2-Hydroxy-6-methylphenyl)ethanone’s action include a significant reduction in oxidative stress markers and an improvement in cellular resilience to oxidative damage. This results in enhanced cell survival and function, particularly in tissues prone to oxidative stress, such as the liver and brain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 1-(2-Hydroxy-6-methylphenyl)ethanone. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its reactivity. Additionally, the presence of other antioxidants or pro-oxidants in the environment can modulate its effectiveness in reducing oxidative stress .

Propriétés

IUPAC Name |

1-(2-hydroxy-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457158 | |

| Record name | 2'-Hydroxy-6'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41085-27-2 | |

| Record name | 2'-Hydroxy-6'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)

![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)